Magnesium citrate dibasic, anhydrous

Description

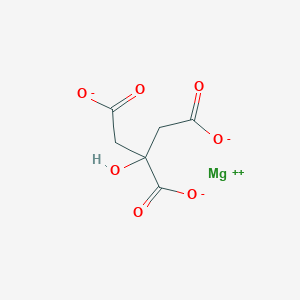

Structure

3D Structure of Parent

Properties

Key on ui mechanism of action |

It mainly works through its property of high osmolality which will draw large amounts of fluid into the colonic lumen. There is also a possible stimulation of fluid excretion by cholecystokinin release and activation of muscle peristalsis. |

|---|---|

CAS No. |

7779-25-1 |

Molecular Formula |

C6H6MgO7 |

Molecular Weight |

214.41 g/mol |

IUPAC Name |

magnesium 2-(carboxymethyl)-2-hydroxybutanedioate |

InChI |

InChI=1S/C6H8O7.Mg/c7-3(8)1-6(13,5(11)12)2-4(9)10;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);/q;+2/p-2 |

InChI Key |

DIXGJWCZQHXZNR-UHFFFAOYSA-L |

Canonical SMILES |

C(C(=O)O)C(CC(=O)[O-])(C(=O)[O-])O.[Mg+2] |

Other CAS No. |

3344-18-1 7779-25-1 |

solubility |

Partially soluble in cold water |

Synonyms |

1,2,3-Propanetricarboxylicacid,2-hydroxy-,magnesiumsalt; 2,3-propanetricarboxylicacid,2-hydroxy-magnesiumsalt; MAGNESIUM CITRATE; MAGNESIUM CITRATE DIBASIC; MAGNESIUM CITRATE, FCC/NF (10.5-13.5 AS MAGNESIUM); Citric acid magnesium salt; 2-Hydroxy-1,2,3-pro |

Origin of Product |

United States |

Synthetic Methodologies and Preparation Techniques

Reactive Crystallization Processes for Magnesium Citrate (B86180) Production

Reactive crystallization is a key technique for synthesizing magnesium citrate, driven by the significant solubility differences between the reactants and the magnesium citrate product mdpi.com. This process allows for the separation and purification of the compound.

Magnesium citrate can be prepared from natural dolomite (B100054) (calcium magnesium carbonate) through a multi-step reactive crystallization process. One method involves converting dolomite into magnesium sulfate (B86663), which is then transformed into basic magnesium carbonate. This intermediate is subsequently combined with citric acid to yield magnesium citrate journalssystem.comjournalssystem.com. Another approach involves the direct reaction of dolomite with citric acid, followed by precipitation of the calcium and magnesium citrate medigraphic.commedigraphic.com.

A specific production method outlines adding citric acid to water, dissolving and filtering it. Upon heating the solution to approximately 70°C, a magnesium source, such as magnesium carbonate, magnesium oxide, or magnesium hydroxide, is gradually introduced. The pH of the reaction solution is maintained between 5 and 8 during this process. After the reaction, the mixture undergoes cooling, crystallization, washing with hot deionized water, and drying to obtain magnesium citrate crystals google.commeixi-mgo.com. For instance, using magnesium oxide and citric acid as raw materials, an acid-base neutralization precipitation reaction is employed. The resulting magnesium citrate initially contains about 29% crystal water google.com.

A study evaluating calcium and magnesium citrate derived from Cuban dolomite confirmed the transformation of the mineral into citrate salts, with the final product exhibiting calcium content exceeding 10%, magnesium content between 4.5% and 5%, and citric acid content below 3% medigraphic.com.

Waste bitterns, a byproduct of salt production, serve as a viable raw material for the pilot-scale production of magnesium citrate acs.orgresearchgate.netfuturefoodsystems.com.aufuturefoodsystems.com.au. This process typically involves crystallization and spray drying techniques to produce both magnesium citrate nonahydrate and anhydrous magnesium citrate acs.org.

A study demonstrated the pilot-scale production of magnesium citrate from waste bitterns discharged from a salt work. The material and energy costs for producing magnesium citrate nonahydrate were reported at US 33–81 per tonne, respectively. For anhydrous magnesium citrate, these costs were higher, at US 141 per tonne, respectively. Despite the higher production costs, the anhydrous form commanded a higher market price (US 3000 per tonne), suggesting greater profitability for anhydrous magnesium citrate production via spray drying acs.org.

External force fields, such as ultrasonic and microwave irradiation, have proven to be highly effective in enhancing the crystallization process of citrate compounds, including magnesium citrate mdpi.comencyclopedia.pubmdpi.com. These techniques significantly impact nucleation and crystal growth kinetics.

Ultrasonic waves accelerate the dissolution of the magnesium source and promote the reaction between the magnesium source and citric acid through the cavitation effect mdpi.comencyclopedia.pubmdpi.comresearchgate.netpatsnap.com. This assistance can dramatically reduce the induction period (the time between supersaturation and the onset of nucleation and crystallization) and the metastable zone width, leading to more consistent and precise crystallization future4200.comuctm.edu. Furthermore, ultrasonic treatment can influence crystal size distribution and even crystal shape, and has been shown to reduce agglomeration by shortening contact between crystals future4200.comuctm.edu. For example, increasing ultrasonic amplitude from 20% to 40% can reduce crystal particle size from 28.18 µm to 25.95 µm uctm.edu.

Microwave irradiation expedites the nucleation of crystals and simultaneously accelerates the collision of citric acid and magnesium source molecules in aqueous solution by inducing molecular motion through vibration mdpi.comencyclopedia.pubmdpi.compatsnap.com. Microwaves also uniformly heat the solution, providing the necessary energy to facilitate rapid nucleation and crystal development encyclopedia.pubmdpi.com. The combined ultrasonic-microwave technique has been found to be particularly advantageous, significantly shortening reaction time and accelerating crystallization, reducing the nucleation induction time from 3–4 hours to 6–10 minutes encyclopedia.pubmdpi.compatsnap.com.

An example of ultrasonic microwave reaction conditions for magnesium citrate synthesis involves a molar ratio of magnesium oxide to citric acid at 3:2.10, ultrasonic power at 100W, and microwave power at 300W, with a reaction temperature of 70°C for 6 minutes. Subsequent cooling to 10°C for 10 minutes for crystallization, followed by spray drying at 220°C for 15 hours, yields anhydrous magnesium citrate patsnap.com.

Influence of External Force Fields on Crystallization Kinetics

Ultrasonic-Assisted Crystallization

Thermolytic Decomposition for Derivative Material Synthesis

Magnesium citrate typically exists as a nonahydrate mdpi.comencyclopedia.pubmdpi.com. Thermolytic decomposition is employed to obtain anhydrous or other hydrated forms of magnesium citrate. Anhydrous products can be achieved by drying magnesium citrate nonahydrate at a temperature of 150°C, with a breakdown point around 300°C mdpi.comencyclopedia.pubmdpi.com. The drying temperature for magnesium nonahydrate is generally around 70–80°C mdpi.comencyclopedia.pubmdpi.com. For instance, magnesium citrate containing about 29% crystal water can be dried at 150°C for approximately 60 hours under vacuum to achieve an anhydrous form with a loss on drying below 2% google.com.

Table 1: Representative Parameters for Magnesium Citrate Synthesis via Ultrasonic Microwave Reaction

| Parameter | Value | Source |

| Molar Ratio (MgO:Citric Acid) | 3:2.10 | patsnap.com |

| Ultrasonic Power | 100W | patsnap.com |

| Microwave Power | 300W | patsnap.com |

| Reaction Temperature | 70°C | patsnap.com |

| Reaction Time | 6 minutes | patsnap.com |

| Crystallization Temperature | 10°C | patsnap.com |

| Crystallization Time | 10 minutes | patsnap.com |

| Spray Drying Temperature | 220°C (for anhydrous) | patsnap.com |

| Spray Drying Duration | 15 hours (for anhydrous) | patsnap.com |

| Drying Temperature (Nonahydrate) | 70-80°C (for nonahydrate) | mdpi.comencyclopedia.pubmdpi.com |

| Drying Temperature (Anhydrous) | 150°C (for anhydrous) | mdpi.comgoogle.comencyclopedia.pubmdpi.com |

| Drying Duration (Anhydrous) | ~60 hours (at 150°C) | google.com |

| Nucleation Induction Time Reduction (with US/MW) | From 3-4 hours to 6-10 minutes | encyclopedia.pubmdpi.com |

| Particle Size Reduction (US-assisted) | From 28.18 µm to 25.95 µm (20-40% amplitude increase) | uctm.edu |

Formation of Nanocrystalline Magnesium Oxide from Magnesium Citrate Precursors

Magnesium citrate serves as a valuable precursor for the synthesis of nanocrystalline magnesium oxide (MgO). The thermal decomposition (pyrolysis) of magnesium citrate is a common approach for this purpose. Studies have shown that magnesium citrate decahydrate (B1171855), Mg3(C6H5O7)2·10H2O, decomposes in a multi-stage process to form nanocrystalline MgO. This decomposition typically occurs in temperature ranges such as 120–250 °C, 250–370 °C, and 370–550 °C, yielding MgO nanoparticles with grain sizes ranging from 7 to 23 nm researchgate.net.

The pyrolysis of magnesium citrate nonahydrate (MCN) involves several stages:

Stage 1: Dehydration of MCN to magnesium citrate around 150 °C. researchgate.net

Stage 2: Decomposition of magnesium citrate into itaconic acid magnesium and MgO at approximately 300 °C. researchgate.net

Stage 3: Further decomposition of itaconic acid magnesium into carbon, MgO, and methane (B114726) (CH4) around 500 °C. The carbon produced at this stage is turbostratic. researchgate.net

Stage 4: Pyrolysis of CH4 and deposition of few-layered graphene on the MgO. researchgate.net

The size and distribution of MgO particles embedded within a carbon matrix can be controlled by adjusting the pyrolysis temperature. For example, co-pyrolysis of lotus (B1177795) seedpod and magnesium citrate has yielded uniformly dispersed MgO nanoparticles with sizes ranging from 3 to 10 nm, with higher temperatures (e.g., 450°C to 750°C) promoting the formation of reactive lattice oxygen, enhancing adsorption properties researchgate.netnih.gov.

Application as a Hard Template in Carbon Material Fabrication

Magnesium citrate is extensively utilized as a hard template in the fabrication of porous carbon materials, particularly mesoporous carbons. This templating method is crucial for creating carbons with controlled pore structures. The synthesis typically involves mixing magnesium citrate (as an MgO precursor) with a carbon precursor, followed by carbonization and subsequent removal of the MgO template through acid washing acs.orgcore.ac.ukcsic.es.

During the carbonization process, magnesium citrate decomposes to form MgO particles in situ. These MgO particles act as a template around which the carbon structure forms acs.orgcsic.es. After carbonization, the MgO template is removed, commonly by washing with dilute acids like nitric acid or hydrochloric acid, leaving behind a porous carbon structure that replicates the morphology of the original MgO particles acs.orgcore.ac.ukmdpi.comnih.gov. This method can produce mesoporous carbons with high surface areas, sometimes exceeding 2000 m²/g, and a significant contribution of mesopores unirioja.es. The size of the formed mesopores is often very similar to the size of the MgO particles that served as the template acs.org.

Table 1: Carbonization Yield of Pure Magnesium Citrate at Different Temperatures acs.org

| Carbonization Temperature (°C) | Carbonization Yield (%) |

| 600 | 43 |

| 700 | 39 |

| 800 | 36 |

Note: Carbonization yield is calculated by dividing the product mass obtained after calcination with the mass of pure magnesium citrate before calcination. acs.org

Spray Drying Techniques for Controlled Particle Formation

Spray drying is a single-step technique widely employed for producing dried particles from fluid materials, offering advantages such as continuous production, cost-effectiveness, reproducibility, and scalability acs.org. This method is particularly suitable for producing powders, granules, or block solid products from solutions, emulsions, or suspensions, especially when precise control over granule size, final moisture, bulk density, and granule shape is required kodichina.com.

In the context of magnesium citrate, spray drying has been successfully used to produce magnesium citrate powders, including anhydrous forms, from solutions or slurries acs.orgacs.org. The process typically involves pumping a magnesium citrate liquor to a centrifugal atomizer spray dryer, where it is dispersed into fine mist droplets. These droplets are then rapidly dried in a hot drying gas, resulting in dry powder acs.orgkodichina.com. For example, a pilot-scale spray dryer operating at an inlet air temperature of 180 °C with a feed rate of 50 g/min was used to produce anhydrous magnesium citrate powder with a purity of 99.8% and a recovery rate exceeding 86% acs.orgfuturefoodsystems.com.au.

Table 2: Elemental Magnesium Content in Magnesium Citrate Products acs.org

| Product Type | Production Method | Elemental Mg Content (wt%) | Theoretical Elemental Mg Content (wt%) |

| Magnesium Citrate Nonahydrate | Conventional Drying | 11.8 | 11.9 |

| Anhydrous Magnesium Citrate | Spray Drying | 16.1 | 16.2 |

Note: This table highlights the elemental magnesium content in magnesium citrate products obtained via conventional drying (magnesium citrate nonahydrate) and spray drying (anhydrous magnesium citrate). acs.org

Spray drying allows for the control of particle size and distribution, which is crucial for various applications. The drying rate can be controlled by variables such as droplet size distribution, inlet and outlet gas temperatures, and the mixing of the atomized spray with hot drying gas google.com.

Functionalization Approaches for Advanced Material Development

Functionalization approaches involve modifying the surface or structure of materials to impart new or enhanced properties. For magnesium citrate, this can lead to the development of advanced composite materials.

Magnesium Citrate-Grafted Starch-Based Nanomaterial Synthesis

While direct research on "Magnesium Citrate-Grafted Starch-Based Nanomaterial Synthesis" is not explicitly detailed in the provided search results, the broader concept of utilizing magnesium citrate in composite materials and the functionalization of starch-based nanomaterials are relevant. Starch is a versatile biopolymer often used in nanomaterial synthesis due to its abundance and biodegradability uq.edu.au. Grafting techniques are common in polymer science to modify properties. The application of magnesium citrate as a precursor for MgO nanoparticles and as a templating agent for carbon materials suggests its potential for integration into other material systems, including starch-based composites, to introduce magnesium-related functionalities or to influence the structural properties of the resulting nanomaterials.

Advanced Analytical and Characterization Methodologies

Spectroscopic Techniques for Structural Elucidation and Identification

Spectroscopic methods are indispensable for probing the vibrational and electronic transitions within the magnesium citrate (B86180) molecule, offering detailed information about its chemical bonds and functional groups.

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique utilized for the identification and structural elucidation of organic and inorganic compounds, including magnesium citrate unipa.it. It operates by measuring the absorption of infrared radiation by a sample, which corresponds to the vibrational modes of its constituent atoms and bonds. For magnesium citrate, FTIR spectroscopy can identify characteristic functional groups such as carboxylate (COO⁻), hydroxyl (-OH), and methylene (B1212753) (-CH₂) groups, which are integral to the citrate anion medigraphic.com.

Research findings indicate that the presence of magnesium cations can influence the vibrational energy of these groups, leading to observable shifts and broadening effects in the absorption peaks unipa.it. For instance, studies on calcium and magnesium citrate salts have shown characteristic COO⁻, -OH, and -CH₂ bands in their FTIR spectra, confirming the presence of citrate medigraphic.com. The application of FTIR spectroscopy is vital in confirming the successful synthesis of magnesium citrate compounds and distinguishing them from precursor materials like citric acid unipa.it.

Table 1: Characteristic FTIR Absorption Bands for Citrate-Containing Compounds

| Functional Group | Wavenumber Range (cm⁻¹) | Assignment | Reference |

| -OH (Hydroxyl) | 3000-3800 (broad) | Stretching vibration | researchgate.net |

| COO⁻ (Carboxylate) | ~1600 (asymmetric), ~1400 (symmetric) | Stretching vibration | unipa.itmedigraphic.com |

| -CH₂ (Methylene) | ~2900-3000 (stretching) | Stretching vibration | medigraphic.com |

Attenuated Total Reflection-Fourier Transform Infrared (ATR-FTIR) spectroscopy is a variant of FTIR that offers distinct advantages, particularly for solid and liquid samples, due to its minimal sample preparation requirements and surface-sensitive nature nih.gov. In ATR-FTIR, the infrared beam is directed onto a crystal with a high refractive index, and the evanescent wave penetrates a short distance into the sample, collecting spectral information from the surface nih.gov.

This technique has been successfully applied to study magnesium compounds and their interactions. For example, ATR-FTIR has been used to monitor the chemisorption mechanisms of organic inhibitors on magnesium-based substrates and to follow chemical reactions in real-time in aqueous environments nih.govresearchgate.net. In the context of citrate, ATR-FTIR can provide insights into how citrate interacts with metal surfaces or other compounds, as demonstrated in studies evaluating the adsorption mechanisms of adenosine-5′-monophosphate on hematite (B75146) in the presence of citrate tnstate.edu. The ability to analyze samples directly without extensive preparation makes ATR-FTIR a valuable tool for rapid and in-situ characterization of magnesium citrate.

Terahertz (THz) Time-Domain Spectroscopy (THz-TDS) is a cutting-edge technique that probes low-frequency vibrational modes, which are highly sensitive to the crystalline state and intermolecular interactions within a material researchgate.netcam.ac.ukmdpi.com. THz spectra are particularly informative for crystalline substances, as narrow, characteristic bands in the THz region are indicative of long-range symmetry order in crystals mdpi.com.

THz-TDS has proven to be an effective method for detecting and analyzing various citrate salts and, crucially, for distinguishing their crystalline hydrates researchgate.netnih.gov. Research has shown that the crystalline state of citrate salt samples strongly influences their THz absorption peaks nih.gov. Furthermore, citrate salts containing crystallization water exhibit larger absorption coefficients at the same frequency and a higher likelihood of featuring absorption peaks compared to anhydrous forms nih.gov. The size of the metal cation also influences the THz absorption peak frequency, with smaller cation radii generally leading to larger absorption peak frequencies researchgate.netnih.gov. This capability makes THz-TDS an efficient, fast, and label-free method for detecting crystalline hydrates and studying dehydration kinetics researchgate.net.

For instance, while specific data for magnesium citrate hydrates were not extensively detailed, studies on magnesium sulfate (B86663) heptahydrate (MgSO₄·7H₂O) demonstrate the utility of THz-TDS in identifying distinct vibrational features characteristic of different crystalline forms and hydration states cam.ac.uksoton.ac.uk. This highlights the potential of THz-TDS for discriminating between various hydrated forms of magnesium citrate, such as magnesium nonahydrate researchgate.net.

Raman spectroscopy is a complementary vibrational spectroscopic technique that provides information about molecular vibrations and rotations, often sensitive to different molecular symmetries and bond types compared to FTIR epequip.com. It measures the inelastic scattering of monochromatic light, where changes in the energy of the scattered light correspond to vibrational modes of the sample researchgate.net.

For citrate-containing compounds, Raman spectroscopy can reveal characteristic peaks associated with the citrate group, such as asymmetric and symmetric stretching vibrations of the carboxylate (COO⁻) groups and carbon-carbon (C-C) stretching modes researchgate.netufrn.br. For example, normal Raman bands of sodium citrate have been measured with characteristic peaks at 1580 cm⁻¹ (v_as(COO⁻)) and 1415 cm⁻¹ (v_s(COO⁻)) researchgate.net.

Beyond functional group identification, Raman spectroscopy combined with computational modeling has been used to analyze the hydration shell of magnesium ions in aqueous solutions, identifying a distinct peak at approximately 355 cm⁻¹ associated with the hydrated Mg²⁺ cation acs.org. This indicates that Raman spectroscopy can provide insights into specific ion-water interactions and the local environment of magnesium within magnesium citrate solutions or solid forms.

Terahertz (THz) Time-Domain Spectroscopy for Crystalline Hydrate Discrimination

Diffraction Methods for Crystalline Structure Analysis

Diffraction methods are essential for determining the long-range order in solid materials, providing critical information about crystal structure, polymorphism, and phase purity.

Powder X-ray Diffraction (XRD) is a primary technique for the characterization of crystalline materials, offering definitive insights into their atomic arrangement and crystalline phases iucr.orgresearchgate.net. When X-rays interact with a crystalline sample, they are diffracted at specific angles, producing a unique diffraction pattern that acts as a "fingerprint" for the material's crystal structure researchgate.netnih.gov.

For magnesium citrate, XRD analysis is crucial for:

Identification of Crystalline Forms: Magnesium citrate can exist in various crystalline forms, including different hydrates and stoichiometric ratios, such as magnesium hydrogen citrate dihydrate (Mg(HC₆H₅O₇)(H₂O)₂) and bis(dihydrogen citrato)magnesium (Mg(H₂C₆H₅O₇)₂) wikipedia.orgiucr.org. XRD patterns allow for the precise identification of these distinct solid structures iucr.org.

Polymorphism Detection: XRD can distinguish between different polymorphic forms of magnesium citrate, which are chemically identical but possess different crystal structures, potentially affecting their physical properties researchgate.net.

Purity Assessment: The presence of impurities or amorphous components can be detected through deviations from the expected diffraction pattern or the absence of characteristic peaks researchgate.netresearchgate.net.

Confirmation of Synthesis: XRD patterns can confirm the successful transformation of raw materials into magnesium citrate salts, demonstrating a clear difference from the starting materials medigraphic.com.

Studies have successfully solved and refined the crystal structures of magnesium hydrogen citrate dihydrate and bis(dihydrogen citrato)magnesium using synchrotron X-ray powder diffraction data iucr.org. Furthermore, XRD is routinely applied in the analysis of pharmaceutical preparations and dietary supplements containing magnesium citrate to confirm the presence of the declared compound and assess its crystalline form researchgate.netnih.gov. Qualitative analysis often involves comparing experimental diffraction patterns with reference data from databases like the ICDD-PDF2, where conformity of diffraction line positions (typically within 0.2° 2θ) confirms the presence of a given phase researchgate.netnih.gov.

Table 2: Representative XRD Peak Information for Magnesium Citrate

| Compound Form | Characteristic Peaks (Å) | Reference |

| Calcium and Magnesium Citrate Salt (example) | 16.8, 9.4, 8.6, 7.6, 4.82, 4.77, 4.71, 4.64, 3.89, 3.82, 3.14 | medigraphic.com |

| Trimagnesium Dicitrate (Mg₃(C₆H₅O₇)₂) | Distinct diffraction lines (specific values vary by study) | researchgate.netresearchgate.net |

| Magnesium Hydrogen Citrate Dihydrate (Mg(HC₆H₅O₇)(H₂O)₂) | Orthohombic cell: a=26.91159, b=5.92442, c=6.15170 Å | iucr.org |

| Bis(dihydrogen citrato)magnesium (Mg(H₂C₆H₅O₇)₂) | (Specific values not explicitly listed in snippets, but characterized) | iucr.org |

Thermal Analysis Techniques for Decomposition Pathway Characterization

Thermal analysis techniques, including Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and Synchronous Thermal Analysis, are indispensable tools for elucidating the decomposition pathways and thermal stability of magnesium citrate. These methods provide quantitative and qualitative data on mass changes, heat flow, and reaction temperatures, offering insights into the various stages of its thermal degradation.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is utilized to measure the heat flow associated with thermal transitions in magnesium citrate as a function of temperature. These transitions can include dehydration, phase changes, and decomposition reactions, which are observed as endothermic or exothermic peaks in the DSC thermogram. For instance, studies on magnesium citrate have identified endothermic events corresponding to the loss of crystalline water and subsequent decomposition of the organic citrate moiety. While specific DSC data for pure magnesium citrate decahydrate (B1171855) is often integrated with TGA for a comprehensive understanding, related studies on calcium and magnesium citrate mixtures have shown endothermic peaks at 101.7 °C, 167.1 °C, and 194.6 °C, alongside a broad exothermic peak at 487.2 °C, indicating complex thermal events during decomposition. americanelements.com

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is crucial for quantifying the weight loss associated with the removal of water molecules and the degradation of the organic components of magnesium citrate. For magnesium citrate decahydrate (Mg₃(C₆H₅O₇)₂·10H₂O), thermal decomposition is typically observed to occur in three distinct stages, leading to the formation of nanocrystalline magnesium oxide (MgO). nih.gov, nih.gov

Table 1: Thermal Decomposition Stages of Magnesium Citrate Decahydrate (Mg₃(C₆H₅O₇)₂·10H₂O)

| Stage | Temperature Range (°C) | Associated Phenomenon |

| I | 120–250 | Dehydration (loss of crystalline water) nih.gov, nih.gov |

| II | 250–370 | Decomposition of amorphous magnesium organic salts, release of CO₂ and H₂O nih.gov, nih.gov |

| III | 370–550 | Transformation to nanocrystalline MgO, decomposition of organic anions, elimination of hydrocarbons nih.gov, nih.gov |

Beyond 547 °C, a residual mass of approximately 43.3% is typically observed, corresponding to the stable magnesium oxide product. nih.gov In studies involving calcium and magnesium citrate, TGA has revealed a significant mass loss of 30.9% below 295 °C, and a total mass elimination of 75.7% between 100 °C and 700 °C. americanelements.com, nih.gov

Synchronous Thermal Analysis Investigations

Synchronous Thermal Analysis (STA), which combines TGA and DSC measurements simultaneously, provides a powerful approach for a comprehensive understanding of the thermal behavior of magnesium citrate. This integrated technique allows for the direct correlation of mass changes (TGA) with associated heat flow events (DSC), enabling a more precise characterization of decomposition pathways. Synchronous thermal analysis has been instrumental in establishing the composition of magnesium citrate as a decahydrate (Mg₃(C₆H₅O₇)₂·10H₂O) and confirming its three-stage thermal decomposition mechanism, ultimately leading to the formation of nanocrystalline magnesium oxide with grain sizes ranging from 7 to 23 nm. nih.gov, nih.gov

Microscopic and Surface Characterization for Nanomaterial Properties

The development of magnesium citrate-functionalized nanomaterials necessitates advanced microscopic and surface characterization techniques to ascertain their structural integrity, dimensions, and surface properties. These techniques are crucial for understanding how magnesium citrate contributes to the unique characteristics of these advanced materials.

Atomic Force Microscopy (AFM) for Nanosize Dimensions

Atomic Force Microscopy (AFM) is a high-resolution surface imaging technique used to visualize the topography of materials at the nanoscale. In the context of magnesium citrate, AFM has been employed to characterize the size, surface properties, functionality, stability, and morphology of magnesium citrate-grafted starch nanomaterials (MNM-Mg). For instance, studies have reported the successful synthesis of stable MNM-Mg with an estimated average size of 10 nm, as determined by AFM, highlighting its utility in confirming the nanoscale dimensions of such functionalized materials. nih.gov, uni.lu

Brunauer–Emmett–Teller (BET) Surface Area Analysis

Brunauer–Emmett–Teller (BET) surface area analysis is a widely used technique to determine the specific surface area of porous and non-porous materials. This method is essential for characterizing the surface properties of magnesium citrate-derived nanomaterials, as a high surface area often correlates with enhanced performance in various applications, such as adsorption or catalysis. For magnesium citrate-grafted starch nanomaterials (MNM-Mg), a BET surface area of 28 m²/g has been reported, indicating their potential for surface-driven interactions. nih.gov, uni.lu

Furthermore, magnesium citrate has been utilized as a precursor in the synthesis of highly porous carbon materials. In such applications, the thermal conversion of magnesium citrate can lead to the formation of materials with exceptionally high surface areas. For example, nanoporous carbons produced using magnesium citrate as a carbon source and magnesium powder as a template have exhibited BET surface areas as high as 1972.1 m²/g with pore volumes of 4.78 cm³/g. Similarly, mesoporous carbon formed during the co-pyrolysis of lotus (B1177795) seedpod and magnesium citrate has shown a BET specific surface area up to 514.66 m²/g, with pore diameters primarily focused between 3-8 nm. These findings underscore the significant role of magnesium citrate in the creation of materials with tailored surface characteristics.

Table 2: BET Surface Area of Magnesium Citrate-Related Nanomaterials

| Material | BET Surface Area (m²/g) | Reference |

| Magnesium citrate-grafted starch nanomaterials (MNM-Mg) | 28 | nih.gov, uni.lu |

| Nanoporous carbons from magnesium citrate (as carbon source) | Up to 1972.1 | |

| Mesoporous carbon from co-pyrolysis of lotus seedpod and magnesium citrate | Up to 514.66 |

Mechanistic Studies of Magnesium Citrate in Biological Systems in Vitro and Animal Models

Mechanisms of Bioavailability and Absorption

Development and Application of In Vitro Models for Intestinal Absorption (e.g., Caco-2 Cell Systems)

Caco-2 cell monolayers serve as a widely accepted in vitro model for investigating intestinal transport and absorption. These cells, derived from human colon carcinoma, spontaneously differentiate into enterocyte-like cells that mimic the characteristics of the small intestinal epithelium, making them a suitable platform for studying nutrient bioavailability. cas.czmagtechjournal.comresearchgate.net

Studies employing Caco-2 cell models have been utilized to evaluate the bioavailability and accessibility of various magnesium salts, including magnesium citrate (B86180). cas.cznih.govresearchgate.net Research indicates that the viability and quantity of Caco-2 cells can decrease with increasing concentrations of magnesium salts, a universal effect observed across different magnesium treatments. cas.cznih.govresearchgate.net Interestingly, one in vitro study demonstrated that magnesium citrate, alongside magnesium chloride and magnesium sulfate (B86663), exhibited significantly lower absorption compared to magnesium carbonate, magnesium pidolate, and magnesium oxide in a Caco-2 monolayer model. cas.cznih.govresearchgate.net Conversely, magnesium citrate, magnesium sulfate, and magnesium pidolate treatments were associated with the lowest negative impacts on cell viability and count. cas.cz

Passive Paracellular Transport Mechanisms

The passive paracellular pathway is a non-saturable mechanism that accounts for a substantial proportion (80-90%) of total magnesium absorption, predominantly in the small intestine. nih.govresearchgate.netmdpi.comnih.gov This transport process relies on the permeability of tight junctions, which are intercellular seals between epithelial cells, and is driven by an electrochemical gradient and solvent drag of Mg2+ ions. nih.govresearchgate.netmdpi.commdpi.commdpi.com Specific tight junction proteins, such as claudin-2 and claudin-12, facilitate this pathway by enabling the passage of Mg2+ between enterocytes, often by stripping the ion of its extensive hydration sphere. nih.govmdpi.com The presence of a high luminal magnesium concentration, typically ranging between 1 and 5 mmol/L, provides the necessary driving force for this passive movement. researchgate.netmdpi.com

Transcellular Transport via Dedicated Channels and Transporters

In contrast to the paracellular route, transcellular transport is a saturable, active pathway for magnesium absorption. nih.govimrpress.com This mechanism becomes more prominent at lower luminal magnesium concentrations and plays a critical role in maintaining magnesium homeostasis within the body. pnfs.or.kr Key channels and transporters identified in this pathway include:

Transient Receptor Potential Melastin (TRPM) Channels: TRPM6 and TRPM7 are recognized as primary Mg2+ transport channels into mammalian cells, including those in the intestine and kidneys. nih.govnih.govmdpi.comnih.gov TRPM7 is expressed ubiquitously and is crucial for regulating intracellular magnesium homeostasis, while TRPM6 expression is primarily confined to the absorptive epithelial cells of the intestine and kidney, particularly in the distal small intestine and colon. nih.govresearchgate.netnih.govmdpi.com These channels facilitate the apical uptake of Mg2+ into enterocytes. researchgate.netnih.gov

MagT1: This protein exhibits high specificity for Mg2+ in humans and is widely expressed, contributing to the maintenance of intracellular Mg2+ levels. mdpi.com

Basolateral Extrusion: While the precise mechanism for the extrusion of Mg2+ from the enterocyte into the bloodstream across the basolateral membrane is not fully elucidated, proposed mechanisms include a potential Na+/Mg2+ exchanger and Cyclin M4 (CNNM4). researchgate.netnih.govimrpress.com

Influence of Electrochemical Gradients and Magnesium Status on Uptake

The electrochemical gradient is a fundamental driving force for the passive paracellular absorption of magnesium. researchgate.netmdpi.comnaturalcalm.camdpi.comnih.gov Following a meal, the concentration of magnesium in the intestinal lumen can be significantly higher than inside intestinal cells, facilitating this movement. naturalcalm.ca

Furthermore, the pH of the gastrointestinal tract plays a crucial role in magnesium absorption. As the pH gradually increases along the small intestine, reaching up to 7.4 in the ileum, the solubility of various magnesium salts, including organic forms, tends to decrease. This reduction in solubility can potentially make absorption more challenging in the more alkaline distal segments of the intestine. mdpi.commdpi.com

Interaction with Calcium Homeostasis and Crystal Formation

Magnesium plays a vital role in maintaining calcium homeostasis, particularly through its inhibitory effects on the formation of calcium-containing crystals, which is a key aspect in preventing conditions such as kidney stones.

Inhibition of Calcium Oxalate (B1200264) Crystal Growth in Artificial and Biological Fluids (In Vitro)

Magnesium is a well-established inhibitor of kidney stone formation, particularly those composed of calcium oxalate (CaOx). nih.govresearchgate.netnih.govmdpi.com In vitro studies, utilizing both artificial and biological fluids such as human urine, have consistently demonstrated the inhibitory effects of magnesium citrate on various stages of calcium oxalate crystallization, including nucleation, crystal growth, and aggregation. nih.govresearchgate.netmdpi.comauajournals.org

The primary mechanisms through which magnesium citrate exerts its inhibitory action include:

Complexation: Magnesium ions can form soluble complexes with oxalate ions, and citrate ions can complex with calcium ions. This complexation effectively reduces the concentrations of free calcium and oxalate ions in the solution, thereby decreasing the supersaturation of calcium oxalate and hindering the formation of new crystals. nih.govresearchgate.netauajournals.org

Crystal Growth Inhibition: Magnesium ions can adsorb onto the surface of nascent calcium oxalate crystals. This adsorption impedes the further growth of these crystals, preventing them from reaching a size capable of forming macroscopic stones. researchgate.netauajournals.org

Research findings indicate that while magnesium and citrate may act as weak inhibitors of calcium oxalate crystal growth and agglomeration at normal physiological urinary concentrations, their inhibitory activity significantly increases at and beyond the upper limit of normal concentrations. auajournals.org For instance, in studies conducted with synthetic urine, magnesium demonstrated an inhibitory effect on the nucleation rate of calcium oxalate, although other inhibitors like phytate and chondroitin (B13769445) sulfate may exhibit more potent effects. mdpi.com

Table 1: Relative Inhibitory Strength on Calcium Oxalate Nucleation Rate in Synthetic Urine

| Inhibitor | Relative Inhibition (Order of Increasing Effect) |

| Magnesium | 1 (Weakest) |

| Citrate | 2 |

| Hydroxycitrate | 3 |

| Chondroitin Sulfate | 4 |

| Phytate | 5 (Strongest) |

Data derived from in vitro studies in synthetic urine with a supersaturation of 13.65. mdpi.com

These in vitro findings underscore the direct role of magnesium citrate in modulating calcium oxalate crystallization, highlighting its potential therapeutic utility in conditions characterized by pathological crystal formation.

Competition with Calcium for Paracellular Reabsorption in Renal Tubules (Animal Models)

In animal models, magnesium has been shown to compete with calcium for paracellular reabsorption, particularly within the thick ascending limb (TAL) of the loop of Henle. This competition can lead to an increase in calciuria, which is the excretion of calcium in urine. nih.gov Micropuncture experiments in rats infused with magnesium chloride (MgCl2) have indicated that the loop of Henle is a key segment where this interaction occurs. nih.gov The reabsorption of both calcium and magnesium in the TAL predominantly takes place through a shared paracellular pore located between epithelial cells, accounting for approximately 25% of filtered calcium and over 60% of filtered magnesium. physiology.org The lumen-positive transepithelial voltage gradient is a critical driving force for the flux of these divalent cations across the TAL epithelium. physiology.org Furthermore, tubular magnesium has been observed to compete with calcium reabsorption in claudin-16-deficient patients, and extracellular magnesium concentration influences the promoter activity of the CLDN16 gene. physiology.org Notably, the magnesium-induced increase in urinary calcium excretion can occur independently of parathyroid hormone (PTH). nih.gov Experimental studies suggest that a combination of low urinary pH and high magnesium levels can increase calciuria by inhibiting TRPV5/6-mediated calcium reabsorption in the distal nephron. spnefro.pt

Modulation of Calciuria and Urinary pH Dynamics (Animal Models)

Urinary magnesium and pH are significant modulators of urinary calcium excretion. nih.gov Studies in normal Sprague-Dawley rats demonstrated that an acute load of magnesium chloride (20 μmol/100 g body weight) resulted in a notable increase in both their urinary magnesium-creatinine ratio and calcium-creatinine ratio. nih.gov Research indicates a direct proportionality between the change in urinary calcium excretion and the change in magnesium excretion, while an inverse proportionality exists with the change in urine pH. nih.gov Magnesium supplementation, particularly with magnesium citrate, has been found to increase urinary citrate levels. spnefro.ptresearchgate.net While magnesium supplementation can lead to an increase in urinary calcium excretion, this rise has not consistently resulted in a significant increase in urinary saturation or stone formation rate, especially when magnesium is co-administered with citrate. spnefro.ptresearchgate.net Urinary pH can also rise significantly with the administration of potassium alkali and potassium-magnesium citrate. nih.gov

Influence on Hydroxyapatite (B223615) Crystal Solubility and Morphology

Magnesium plays a crucial role in influencing the solubility and morphology of hydroxyapatite (HAp) crystals. Magnesium has been shown to increase the solubility of HAp in a concentration-dependent manner. researchgate.netnih.gov Furthermore, magnesium inhibits the formation of hydroxyapatite in the extracellular space, a mechanism that contributes to the prevention of vascular smooth muscle cell (VSMC) calcification. researchgate.netnih.gov In studies, magnesium reduced the calcium and phosphate (B84403) fractions within extracellular crystals by 68% and 41%, respectively, without affecting its own fraction. researchgate.netnih.gov Citrate, another component of magnesium citrate, interacts with calcium ions to form soluble calcium citrate complexes, which in turn inhibits the direct precipitation of HAp. frontiersin.org Citrate can also modulate the surface charge of nascent crystals, thereby influencing their anisotropic growth patterns. frontiersin.org The combined presence of fluoride (B91410) and magnesium can lead to the formation of small, needle-like crystals with increased density. colab.ws The incorporation of citrate between mineral nanoplatelets is also believed to control HAp crystallinity, crystal size, morphology, and preferred orientation, which are critical for the mechanical properties of bone and its remodeling. acs.org

Role in Vascular Biology and Calcification Pathways

Magnesium exerts significant inhibitory effects on vascular calcification, a process implicated in cardiovascular disease. nih.govresearchgate.netnih.govmdpi.commdpi.com It offers protection against vascular calcification by inhibiting the formation of both hydroxyapatite and pathogenic calciprotein particles, as well as by limiting the osteogenic differentiation of vascular smooth muscle cells (VSMCs). researchgate.netmdpi.com

In vitro studies have extensively demonstrated magnesium's ability to attenuate VSMC calcification. Magnesium inhibits phosphate-induced calcification in the extracellular medium of VSMC cultures. researchgate.netnih.gov For instance, in bovine VSMCs treated with β-glycerophosphate, the addition of 2 mM Mg2+ completely prevented calcium deposition. researchgate.netnih.gov

Table 1: Effect of Magnesium on Bovine Vascular Smooth Muscle Cell (VSMC) Calcification (In Vitro)

| Condition | Calcium Deposition (µg Ca²⁺ per gram protein) | Reference |

| Control | 2.5 ± 0.2 | nih.gov |

| 10 mM β-glycerophosphate (BGP) | 146 ± 93 | nih.gov |

| 10 mM BGP + 2 mM Mg²⁺ | 3.5 ± 0.3 | nih.gov |

Magnesium also prevents the transdifferentiation of VSMCs by decreasing the expression of pro-calcification markers, such as Osterix, Smad1, and components of the Wnt/β-catenin pathway, while simultaneously increasing calcification inhibitors like Matrix Gla Protein (MGP) and osteoprotegerin. mdpi.com These protective effects are mediated by the entry of magnesium into the cells via the transient receptor potential melastatin-7 (TRPM7) channel, whose activity is typically reduced in osteogenic VSMCs but restored in the presence of magnesium. mdpi.com

Dietary magnesium can exert indirect protective effects on vascular calcification by binding to phosphate within the intestinal lumen. This binding action reduces the uptake of phosphate through the sodium phosphate cotransporter IIb in enterocytes. mdpi.com Magnesium citrate, in particular, has been observed to decrease the absorption of certain phosphate compounds. drugbank.com In some animal models, magnesium supplementation (e.g., as magnesium citrate or magnesium carbonate) has been shown to attenuate hyperphosphatemia, suggesting that its phosphate-binding actions in the gastrointestinal tract contribute to its beneficial effects on vascular calcification. nih.gov However, other studies have indicated that magnesium can inhibit vascular calcification independently of its intestinal phosphate-binding capacity, as no significant differences in plasma phosphate or urinary phosphate excretion were observed. nih.gov

Magnesium can indirectly influence vascular calcification by enhancing endothelial function. mdpi.com In vitro studies using human umbilical vein endothelial cells (HUVECs) have shown that high concentrations of magnesium stimulate endothelial proliferation and augment the mitogenic response to angiogenic factors. nih.govnih.gov Furthermore, elevated magnesium concentrations enhance the synthesis of nitric oxide (NO), partly through the upregulation of endothelial nitric oxide synthase (eNOS). nih.govnih.gov Magnesium also increases nitric oxide levels and prevents the activation of NF-κB and the production of cytokines and chemokines in endothelial cells in vitro. mdpi.com Conversely, low magnesium concentrations can inhibit endothelial growth and migration, and lead to an increase in inflammatory and endothelial-related markers such as interleukin-1 alpha (IL-1a), interleukin-6 (IL-6), nitric oxide (NO), and vascular cell adhesion molecule (VCAM). nih.gov Acute magnesium deficiency in vitro has been shown to enhance free radical-induced intracellular oxidation and cytotoxicity in endothelial cells. nih.gov

Endothelial Function Modulation (In Vitro)

Nitric Oxide (NO) Level Regulation

While direct studies specifically detailing magnesium citrate's direct regulation of nitric oxide (NO) levels are limited in the provided search results, the broader role of magnesium in influencing cellular processes that impact NO bioavailability is well-documented. Magnesium deficiency is associated with increased oxidative stress and inflammation, conditions that can negatively affect NO levels unimi.it. For instance, increased intracellular calcium, which can be influenced by magnesium levels, may lead to the activation of NADPH oxidases (NOX) and nitric oxide synthases (NOS), thereby increasing oxidative stress unimi.it. Antioxidants, such as N-acetylcysteine (NAC), have been shown to lower reactive oxygen species (ROS) levels, consequently increasing nitric oxide bioavailability and suppressing inflammatory cytokines through NF-κB inhibition mdpi.com. Given that magnesium is involved in regulating intracellular calcium and mitigating oxidative stress, it indirectly contributes to the maintenance of healthy NO levels.

Inhibition of NF-κB Activation and Cytokine/Chemokine Production

Table 1: Effects of Magnesium on NF-κB Activation and Cytokine Production (In Vitro)

| Parameter | Observation with Magnesium Supplementation | Reference |

| LPS-stimulated nuclear NF-κB levels | Reduced by half | nih.gov |

| TLR-induced IκBα mRNA levels | Decreased 3-fold (1 hour post-stimulation) | nih.gov |

| Constitutive IκBα levels in THP-1 cells | Increased by ~25% | nih.gov |

Research on Calciprotein Particle (CPP) Transformation and Function

Magnesium demonstrates inhibitory effects on vascular calcification, a process accelerated in conditions like chronic kidney disease (CKD) mdpi.commdpi.com. A key mechanism involves its influence on the maturation of calciprotein particles (CPPs) mdpi.commdpi.comnih.govresearchgate.net. CPPs are colloidal nanoparticles formed from calcium and phosphate, initially as amorphous primary CPPs (CPP1) nih.govahajournals.org. Under pro-calcifying conditions, CPP1 can ripen into more dense, crystalline, and pathogenic secondary CPPs (CPP2) mdpi.comnih.govahajournals.org. CPP2 is known to induce vascular smooth muscle cell (VSMC) calcification and promote vascular inflammation mdpi.comnih.gov.

Magnesium actively prevents the transition of amorphous calcium/phosphate particles into crystalline hydroxyapatite mdpi.com. Specifically, magnesium inhibits the maturation of CPP1 to CPP2 mdpi.comnih.govresearchgate.net. This effect is concentration-dependent, with higher magnesium concentrations delaying the CPP1 to CPP2 transition nih.govresearchgate.net. In vitro studies have shown that magnesium supplementation prevented phosphate-induced calcification in VSMCs researchgate.net. While magnesium delays CPP2 formation, it does not inhibit VSMC calcification in the presence of pre-formed CPP2, suggesting its primary anti-calcific effect lies in preventing the initial maturation of CPPs nih.govresearchgate.net. This mechanism also explains the observed increase in T50, a measure of serum calcification propensity, with magnesium presence nih.govresearchgate.net.

Regulation of Transient Receptor Potential Melastatin (TRPM) Channel Expression

Transient Receptor Potential Melastatin (TRPM) channels, particularly TRPM6 and TRPM7, are vital for magnesium transport and maintaining intracellular magnesium homeostasis mdpi.commdpi.comrevistanefrologia.comnih.gov. TRPM7 is a ubiquitously expressed "chanzyme" that functions as an ion channel permeable to divalent cations like magnesium (Mg²⁺), calcium (Ca²⁺), and zinc (Zn²⁺), and also possesses an α-kinase domain mdpi.com. TRPM6 is primarily found in epithelial cells of the kidney and gastrointestinal system mdpi.comrevistanefrologia.com.

Magnesium plays an indispensable role in cellular biology, largely due to its involvement in regulating the homeostasis of these divalent cations mdpi.com. Deficiency of magnesium can suppress cell cycle progression, leading to growth impairment mdpi.com. Magnesium supplementation and overexpression of magnesium transporters have been shown to rescue growth impairment caused by TRPM7 deficiency mdpi.com. In vascular cells, TRPM7 appears to be a crucial cation channel for controlling intracellular Mg²⁺ concentrations mdpi.com. Its activity can be regulated by vasoactive factors, and changes in TRPM7 expression or function are linked to various human diseases mdpi.comnih.gov. For example, low magnesium levels can upregulate TRPM7, and many effects of magnesium deficiency, including inflammation and oxidative stress, can be attributed to increased TRPM7 activity and the activation of its kinase domain unimi.it.

Interactions with Coagulation Cascades

Magnesium's interaction with the coagulation cascade is complex, particularly in the context of citrate anticoagulation, where it can influence clotting times and the function of coagulation factors.

Effects on Activated Clotting Time in Citrate Anticoagulation (In Vitro)

Citrate is widely used as an anticoagulant due to its ability to chelate divalent cations, primarily calcium (Ca²⁺), which is an essential cofactor for several steps in the coagulation cascade researchgate.netcardiffcriticalcare.co.ukacutecaretesting.orgoup.com. Magnesium (Mg²⁺) is also a divalent cation and can bind to citrate, thereby influencing its anticoagulant effect researchgate.netacutecaretesting.org.

In vitro studies investigating the effect of Mg²⁺ on activated clotting time (ACT) in citrate anticoagulation have yielded important insights. In citrated whole blood, ACT increases as calcium concentration decreases researchgate.net. However, when calcium levels are reduced, magnesium-free blood shows an increasingly prolonged ACT compared to blood containing magnesium researchgate.net. This suggests that Mg²⁺ in dialysis solutions might contribute to the activation of coagulation in citrate anticoagulation, as it appears to be able to replace Ca²⁺ when the latter is reduced researchgate.net. Another study found that the activated partial thromboplastin (B12709170) time (APTT) was comparable with the addition of either 3.0 µmol magnesium or 1.0 µmol calcium nih.gov. Furthermore, a combination of 2.4 µmol magnesium and 1.0 µmol calcium achieved similar APTT values (around 35 seconds) as 3.5 µmol calcium alone nih.gov. These findings indicate that while magnesium's impact on coagulation is low under physiological conditions, it can antagonize the anticoagulant effect of citrate by forming complexes with citrate, especially when calcium is scarce researchgate.netacutecaretesting.orgnih.gov.

Table 2: Influence of Mg²⁺ on Activated Clotting Time (ACT) in Citrate Anticoagulation (In Vitro)

| Condition | Observation on ACT (relative to Mg²⁺-containing blood) | Reference |

| Decreasing Ca²⁺ concentration in Mg²⁺-free blood | Increasingly prolonged ACT | researchgate.net |

| Physiological Ca²⁺ (1.22 mM) | Comparable ACT | researchgate.net |

Mechanisms of Magnesium Ion Displacement of Calcium in Coagulation Factor Binding

Magnesium ions can influence the coagulation cascade by competing with or displacing calcium ions in their binding to various coagulation factors researchgate.netcardiffcriticalcare.co.uknih.govtermedia.plnih.gov. Calcium ions are indispensable for maintaining the functional tertiary structures of vitamin K-dependent coagulation factors nih.gov. While magnesium ions alone are generally ineffective in this regard, their presence at physiological concentrations can significantly augment the binding of certain probes to coagulation factor IX when calcium ions are also present nih.gov. This suggests the existence of a magnesium-specific binding site on factor IX that does not interact with calcium ions nih.gov.

Furthermore, magnesium ions have been shown to potentiate the susceptibility of factor IX to activation by factor XIa nih.gov. The required calcium concentration for this activation can be reduced by magnesium ions, and the rate of conversion to factor IXa is increased by magnesium ions even in the presence of excess calcium ions nih.gov. For instance, at a saturating calcium concentration (5 mM), the addition of 1 mM magnesium reduced the apparent Km value for factor IX from 0.31 to 0.18 µM nih.gov. In the presence of a physiological calcium concentration (1 mM), the reduction in Km by magnesium ions was even more pronounced, from 0.91 to 0.24 µM nih.gov. These findings reveal a physiological role for magnesium ions in plasma, where they act as important regulators of the stabilization of factor IX's native conformation and its efficient activation nih.gov. The presence of magnesium ions has also been shown to weaken the ion pair interaction of calcium and oxalate ions, reducing the size of calcium oxalate and calcium phosphate aggregates in a concentration-dependent manner, and this inhibitory effect is synergistic with citrate nih.gov.

Enzymatic Co-Factor and Biochemical Pathway Regulation

Magnesium plays a fundamental role in numerous cellular processes, acting as an essential co-factor for a vast array of enzymes and influencing critical biochemical pathways.

Magnesium as a Co-factor for Enzymes in Metabolic Processes

Magnesium is an indispensable cofactor for over 600 enzymes and functions as an activator for an additional 200 enzymes within the body nih.gov. Its ability to bind to inorganic phosphate, adenosine (B11128) triphosphate (ATP), phosphocreatine, and other phosphometabolites is crucial for various metabolic reactions, particularly those involved in carbohydrate metabolism and cellular bioenergetics nih.gov. The formation of a complex between ATP and Mg²⁺ creates a conformation that facilitates the weakening of the terminal O–P bond of ATP, thereby promoting phosphate transfer nih.gov.

Key magnesium-dependent enzymes include Na/K-ATPase, hexokinase, creatine (B1669601) kinase, protein kinase, aldehyde dehydrogenase, and cyclases frontiersin.org. These enzymatic systems are integral to regulating a wide range of biochemical reactions, including protein synthesis, muscle and neurotransmission, signal transduction, blood glucose control, and blood pressure regulation frontiersin.org. In the context of carbohydrate metabolism, magnesium is a vital cofactor for enzymes, and its deficiency has been observed to impair insulin (B600854) secretion and glucose uptake in experimental models frontiersin.orgnih.govnexusacademicpublishers.com. Studies suggest that magnesium can enhance glucose consumption and tolerance by stimulating the expression of the glucose transporter type 4 (GLUT4) gene and its translocation to the plasma membrane, as well as by suppressing the effects of glucagon (B607659) and gluconeogenesis pathways in the liver and muscle nih.gov. Animal models have also linked magnesium deficiency to an increased incidence of diabetes mellitus frontiersin.org.

Influence on DNA Stability and Repair Mechanisms

Magnesium is critical for maintaining genomic stability and fidelity nih.govnih.govresearchgate.net. It serves as an essential cofactor for nearly all enzymatic systems involved in DNA processing, encompassing DNA replication and various DNA repair pathways nih.govresearchgate.net. Magnesium contributes to the structural stabilization of both DNA and chromatin nih.govresearchgate.net.

Specifically, magnesium is required for the activation of enzymes involved in DNA repair mechanisms such as nucleotide excision repair, base excision repair, and mismatch repair nih.govnih.govresearchgate.netresearchgate.netmdpi.com. These repair pathways are vital for the removal of DNA damage caused by environmental mutagens, endogenous cellular processes, and errors during DNA replication nih.govnih.govresearchgate.netresearchgate.netmdpi.com. Inadequate concentrations of magnesium can compromise DNA stability by inducing damage and oxidative stress to the double-stranded DNA structure mdpi.com. During DNA synthesis, magnesium ions (Mg²⁺) neutralize the charge of catalytic carboxylates and the triphosphates of deoxyribonucleotide triphosphates (dNTPs), thereby facilitating the proper alignment of substrates for the chemical reaction nih.gov. Furthermore, other significant nuclear enzyme activities crucial for DNA replication, such as topoisomerases, helicases, and exonucleases, are also dependent on magnesium nih.gov. Maintaining intracellular magnesium concentrations within the physiological range is therefore essential for preserving DNA stability nih.govmdpi.com.

Modulation of L-type Calcium Channel Gating and Ion Permeation

Magnesium ions (Mg²⁺) influence calcium (Ca²⁺) fluxes through L-type calcium channels by modulating their gating properties and, to a lesser extent, altering ion permeation mdpi.com. In in vitro studies using rat cardiac ventricular myocytes, an increase in intracellular Mg²⁺ concentration ([Mg²⁺]i) has been shown to significantly reduce the L-type Ca²⁺ current (ICa) nih.gov.

One study utilized patch pipettes containing 30 mM citrate and 10 mM ATP to precisely control intracellular Mg²⁺ and Ca²⁺ concentrations in rat cardiac myocytes nih.gov. The results demonstrated that increasing [Mg²⁺]i from 0.2 mM to 1.8 mM led to a substantial 64 ± 2.8% decrease in the amplitude of ICa nih.gov. This reduction in ICa was accompanied by an acceleration of current inactivation and a negative shift of -8 mV in its voltage dependence nih.gov. The modulatory effect of Mg²⁺ on L-type calcium channel gating is influenced by the channel's phosphorylation state, with phosphatase treatment observed to decrease the inhibitory effect of Mg²⁺ mdpi.comnih.gov. At physiologically relevant concentrations, cytosolic Mg²⁺ is primarily thought to modulate ICa by altering channel gating kinetics rather than by significantly blocking the permeation of divalent cations .

Further in vitro investigations using differentiating cardiomyocytes derived from induced pluripotent stem cells revealed that increasing intracellular Mg²⁺ concentration from 0.2 mM to 5 mM markedly reduced the peak of L-type calcium channel current density (ICaL) nih.gov. This effect was more pronounced in the late differentiation stage (LDS) of cardiomyocytes compared to the early differentiation stage (EDS) nih.gov. Specifically, raising [Mg²⁺]i from 0.2 mM to 2 mM in the presence of cAMP-dependent protein kinase A significantly decreased ICaL by 70% in LDS cardiomyocytes and 36% in EDS cardiomyocytes nih.gov.

Impact on Pancreatic Metabolic Indices in Animal Models

Dietary supplementation with magnesium citrate has demonstrated a positive impact on pancreatic metabolic indices in animal models, particularly in alloxan-induced diabetes in rats researchgate.netpotravinarstvo.comscispace.comresearchgate.netpotravinarstvo.com. A study involving male Wistar rats investigated the protective properties of magnesium citrate supplementation on pancreatic tissue in this diabetes model researchgate.netpotravinarstvo.comscispace.comresearchgate.netpotravinarstvo.com. Rats were divided into five groups: control, diabetes, and diabetes groups supplemented daily with 100 mg, 250 mg, or 500 mg of magnesium (provided as magnesium citrate) researchgate.netpotravinarstvo.comscispace.comresearchgate.netpotravinarstvo.com. Supplementation began on day 1, with diabetes induced by alloxan (B1665706) on day 21, and animal sacrifice on day 30 researchgate.netpotravinarstvo.comscispace.comresearchgate.netpotravinarstvo.com.

Magnesium supplementation partially restored the levels of key dehydrogenase enzymes in the pancreas of diabetic rats when compared to the unsupplemented diabetic group researchgate.netpotravinarstvo.comscispace.comresearchgate.netpotravinarstvo.com. The enzymes measured included glucose metabolism enzymes such as lactate (B86563) dehydrogenase (LDH) and glucose-6-phosphate dehydrogenase (G6PD) researchgate.netpotravinarstvo.comscispace.compotravinarstvo.com. Statistical analysis using Pearson correlation coefficients indicated a strong negative correlation between serum glucose levels and the activity of glucose metabolism enzymes in pancreatic tissue (r > -0.9, p < 0.05) researchgate.netpotravinarstvo.comscispace.compotravinarstvo.com.

The study observed that the lipid peroxidation index varied across different treatment groups, indicating a dose-dependent influence of Mg²⁺ researchgate.netpotravinarstvo.comscispace.comresearchgate.netpotravinarstvo.com. Magnesium supplementation contributed to the partial restoration of the activities of antioxidant system protective enzymes in pancreatic tissue, specifically catalase (CAT) and superoxide (B77818) dismutase (SOD) researchgate.netpotravinarstvo.comscispace.comresearchgate.netpotravinarstvo.com. Furthermore, it restored levels of glutathione (B108866) peroxidase (G-Per) and reduced glutathione (G-SH) (p < 0.05), while glutathione reductase (G-Red) levels remained unaffected (p > 0.05) researchgate.netpotravinarstvo.comscispace.comresearchgate.netpotravinarstvo.com. A moderate positive correlation was identified between serum glucose and the lipid peroxidation index (r = +0.67, p < 0.05) researchgate.netpotravinarstvo.comscispace.compotravinarstvo.com. In a related finding, magnesium citrate supplementation was shown to reduce lipid hydroperoxides (LPO) and thiobarbituric acid reactive substances (TBARS) and significantly increase the activity of antioxidant protection systems in red blood cells of rats with experimental diabetes researchgate.net.

Table 1: Effects of Magnesium Citrate Supplementation on Pancreatic Metabolic Indices in Alloxan-Induced Diabetic Rats

| Metabolic Index/Enzyme | Effect of Magnesium Supplementation (vs. Diabetic Group) | Statistical Significance (p-value) | Correlation with Serum Glucose (r, p-value) | Source |

| Fasting Glucose Levels | Slowed down diabetes onset | < 0.05 | Not specified directly for slowing onset | researchgate.netpotravinarstvo.comscispace.comresearchgate.netpotravinarstvo.com |

| Dehydrogenase Levels (LDH, G6PD) | Partially restored in pancreas | < 0.05 | Strong negative (r > -0.9, p < 0.05) | researchgate.netpotravinarstvo.comscispace.comresearchgate.netpotravinarstvo.com |

| Lipid Peroxidation Index | Varied, dose-dependent influence of Mg²⁺ | Not specified for overall variation | Moderate positive (r = +0.67, p < 0.05) | researchgate.netpotravinarstvo.comscispace.comresearchgate.netpotravinarstvo.com |

| Catalase (CAT) Activity | Partially restored in pancreatic tissue | < 0.05 | Strong negative (r > -0.9, p < 0.05) | researchgate.netpotravinarstvo.comscispace.comresearchgate.netpotravinarstvo.com |

| Superoxide Dismutase (SOD) Activity | Partially restored in pancreatic tissue | < 0.05 | Strong negative (r > -0.9, p < 0.05) | researchgate.netpotravinarstvo.comscispace.comresearchgate.netpotravinarstvo.com |

| Glutathione Peroxidase (G-Per) Levels | Partially restored | < 0.05 | Strong negative (r > -0.9, p < 0.05) | researchgate.netpotravinarstvo.comscispace.comresearchgate.netpotravinarstvo.com |

| Reduced Glutathione (G-SH) Levels | Partially restored | < 0.05 | Moderate negative (r = -0.79, p < 0.05) | researchgate.netpotravinarstvo.comscispace.comresearchgate.netpotravinarstvo.com |

| Glutathione Reductase (G-Red) Levels | Remained unaffected | > 0.05 | Weak negative (r = -0.57, p < 0.05) | researchgate.netpotravinarstvo.comscispace.comresearchgate.netpotravinarstvo.com |

| Lipid Hydroperoxides (LPO) in RBCs | Declined | Not specified | Not specified | researchgate.net |

| Thiobarbituric Acid Reactive Substances (TBARS) in RBCs | Declined | Not specified | Not specified | researchgate.net |

| Antioxidant Protection Systems in RBCs | Significantly increased activity | Not specified | Not specified | researchgate.net |

Influence on Antioxidant Enzyme Levels (e.g., Catalase, Superoxide Dismutase, Glutathione Peroxidase)

Research utilizing animal models has demonstrated the impact of magnesium citrate on key antioxidant enzymes. In studies involving rats with alloxan-induced diabetes, magnesium citrate supplementation was found to influence the activity of several enzymes crucial for combating oxidative stress. Specifically, magnesium supplementation partially restored the activities of catalase (CAT) and superoxide dismutase (SOD) in pancreatic tissue. It also partially restored glutathione peroxidase (GPx) and reduced glutathione levels, while glutathione reductase levels remained unaffected. researchgate.net

Another study investigating the effects of magnesium citrates on the pro-oxidative/antioxidative status in rat liver at experimental diabetes observed that magnesium citrate addition to the diet helped stabilize the prooxidative/antioxidative status. This stabilization was accompanied by an increase in glutathione peroxidase activity and a decrease in catalase activity, with the content of reduced glutathione and lipid peroxidation products approaching normal levels. lnu.edu.uaresearchgate.net

The following table summarizes the observed influence of magnesium citrate on antioxidant enzyme levels in animal models:

| Antioxidant Enzyme/Marker | Effect of Magnesium Citrate Supplementation (Animal Models) | Reference |

| Catalase (CAT) | Partially restored activity in pancreatic tissue; decreased activity in liver. researchgate.netlnu.edu.uaresearchgate.net | researchgate.netlnu.edu.uaresearchgate.net |

| Superoxide Dismutase (SOD) | Partially restored activity in pancreatic tissue. researchgate.net | researchgate.net |

| Glutathione Peroxidase (GPx) | Partially restored levels in pancreatic tissue; increased activity in liver. researchgate.netlnu.edu.uaresearchgate.net | researchgate.netlnu.edu.uaresearchgate.net |

| Reduced Glutathione | Partially restored levels in pancreatic tissue; content approached normal levels in liver. researchgate.netlnu.edu.uaresearchgate.net | researchgate.netlnu.edu.uaresearchgate.net |

Genomic and Proteomic Profiling of Metabolic and Inflammatory Pathways (Mechanistic Human Studies)

Human studies, particularly randomized, controlled trials, have employed systems-biology approaches to explore the molecular mechanisms by which magnesium citrate influences metabolic and inflammatory pathways.

Effects on Fasting C-peptide and Insulin Concentrations

In a randomized, crossover pilot trial involving overweight individuals, oral magnesium citrate supplementation (500 mg elemental Mg/d) for four weeks significantly decreased fasting C-peptide concentrations. The change observed was -0.4 ng/mL after magnesium treatment compared to +0.05 ng/mL after placebo treatment (P = 0.004). nih.govnih.govresearchgate.netlaegemiddelstyrelsen.dk While not statistically significant in this particular study, there also appeared to be a decrease in fasting insulin concentrations, with a change of -2.2 μU/mL after magnesium treatment compared to 0.0 μU/mL after placebo treatment (P = 0.25). nih.govnih.govresearchgate.netlaegemiddelstyrelsen.dk

Another study on type 2 diabetes patients, where 250 mg/day of elemental magnesium was administered, also reported a significant improvement in C-peptide levels (decreasing from 2.28 to 1.90 ng/mL, p = 0.001) and insulin levels (decreasing from 15.56 to 12.18 μIU/mL, p < 0.001) after three months. nih.gov Similarly, a study on patients with impaired glucose tolerance consuming magnesium-containing deep seawater mineral extracts showed that fasting insulin concentrations decreased by 2.47 ± 4.51 μU/mL in the test group, and C-peptide concentration decreased by 0.12 ± 0.51 ng/mL after 12 weeks of intake, with significant differences compared to the placebo group. mdpi.com

The following table summarizes the effects of magnesium citrate on fasting C-peptide and insulin concentrations in human studies:

| Biomarker | Effect of Magnesium Citrate Supplementation (Human Studies) | P-value (where available) | Reference |

| Fasting C-peptide | Significantly decreased (-0.4 ng/mL vs +0.05 ng/mL for placebo) nih.govnih.govresearchgate.netlaegemiddelstyrelsen.dk | 0.004 nih.govnih.govresearchgate.netlaegemiddelstyrelsen.dk | nih.govnih.govresearchgate.netlaegemiddelstyrelsen.dk |

| Fasting Insulin | Appeared to decrease (-2.2 μU/mL vs 0.0 μU/mL for placebo) nih.govnih.govresearchgate.netlaegemiddelstyrelsen.dk | 0.25 nih.govnih.govresearchgate.netlaegemiddelstyrelsen.dk | nih.govnih.govresearchgate.netlaegemiddelstyrelsen.dk |

Differential Gene Expression Analysis Related to Metabolic and Inflammatory Pathways

Genomic profiling in human studies has revealed that magnesium supplementation can lead to distinct changes in gene expression. In overweight individuals, magnesium treatment resulted in the up-regulation of 24 genes and the down-regulation of 36 genes. nih.govnih.govresearchgate.net These differentially expressed genes included those related to metabolic and inflammatory pathways, such as C1q and tumor necrosis factor-related protein 9 (C1QTNF9) and pro-platelet basic protein (PPBP). nih.govnih.govresearchgate.net This suggests that magnesium citrate can modulate gene expression patterns associated with metabolic and inflammatory processes. nih.govnih.govresearchgate.net

Urinary Proteomic Alterations

Proteomic profiling of urine samples has also been utilized to investigate the systemic effects of magnesium supplementation. In the aforementioned human trial, urinary proteomic profiling showed significant differences in the expression amounts of several peptides and proteins after magnesium treatment. nih.govnih.govresearchgate.net While specific proteins were not detailed in the provided search results for magnesium citrate in humans, general studies on magnesium supplementation in rats have shown that the urinary proteome can be significantly altered, with differential proteins and biological functions related to magnesium intake. nih.govnih.govresearchgate.net This indicates that changes in urinary protein profiles can serve as indicators of the body's response to magnesium supplementation.

Future Directions and Emerging Research Avenues

Novel Applications in Biomaterials and Nanotechnology

Magnesium-based biomaterials are demonstrating significant promise for various clinical applications due to their advantageous properties, such as reduced stress-shielding and the capacity to enhance bone strengthening and vascular remodeling compared to conventional materials. mdpi.com Research is actively exploring magnesium-based electrospun nanocomposites, which present an attractive field for environmental remediation, including wastewater cleaning and air filtration, as well as for developing novel technical textiles. researchgate.net The predominant application area for these magnesium-based electrospun materials, however, remains the biomedical field. researchgate.net

Recent studies have investigated magnesium citrate-functionalized starch-based nanomaterials for improving the fortification of Vitamin D3. This research has successfully synthesized stable nanomaterials, characterized by an estimated average size of 10 nm and a BET surface area of 28 m²/g, demonstrating enhanced and controlled release performance of Vitamin D3. researchgate.net Furthermore, the formulation of nano-magnesium oxide (MgO) with citrate (B86180) has been shown to result in smaller particle sizes and improved colloidal stability. mdpi.com Citrate ions are also capable of facilitating the transformation of the crystalline structure of MgO nanomaterials from periclase to brucite. mdpi.com

Despite these promising applications, challenges persist, particularly concerning the high corrosion rate of magnesium-based implants, which can lead to unexpected degradation, structural failure, hydrogen evolution, alkalization, and cytotoxicity. mdpi.com To address these issues, strategies such as alloying and coating are being actively explored to enhance the degradation rate of magnesium-based materials in vivo. mdpi.com

Table 1: Characteristics of Magnesium Citrate-Functionalized Starch-Based Nanomaterials

| Characteristic | Value | Reference |

| Average Size | 10 nm | researchgate.net |

| BET Surface Area | 28 m²/g | researchgate.net |

| Z Potential | -36 mV | researchgate.net |

Advanced Computational Modeling of Magnesium Citrate Interactions and Dynamics

Advanced computational modeling, particularly molecular dynamics (MD simulations), is proving instrumental in deciphering the intricate interactions of magnesium and citrate ions. For instance, MD simulations have been employed to study the interactions between calcium and oxalate (B1200264) ions in the presence of magnesium. These studies have revealed that magnesium effectively reduces the average size of calcium oxalate and calcium phosphate (B84403) aggregates. nih.gov Crucially, the inhibitory effect of magnesium in preventing kidney stone formation is found to be synergistic with citrate and maintains its efficacy even at acidic pH levels. nih.gov

Beyond specific ion interactions, molecular dynamics calculations are also being utilized to investigate the fundamental properties of solid and liquid magnesium, including their structure, density, energy, compressibility, speed of sound, and coefficients of self-diffusion. researchgate.net Given magnesium's involvement in over 300 metabolic reactions, computational modeling is essential for understanding its complex interactions with various biological molecules and systems, paving the way for targeted applications and interventions. nih.gov

Integration of Omics Technologies for Comprehensive Mechanistic Insight

The integration of "omics" technologies—including genomics, metagenomics, transcriptomics, metatranscriptomics, proteomics, metaproteomics, and metabolomics—is significantly advancing the understanding of microorganisms and microbial communities. nih.govd-nb.info These powerful approaches can reveal potential functional components, resistance mechanisms, and the full metabolic potential of organisms, thereby aiding in the development of engineered strains with enhanced stress resistance. nih.gov

Exploration of Magnesium Citrate's Role in Specific Physiological Systems Through Mechanistic Studies

Magnesium plays a pivotal role in numerous essential cellular and physiological processes, including enzyme activity, protein transport, and all adenosine (B11128) triphosphate (ATP)-utilizing systems. oup.commdpi.com Its integral involvement in cardiovascular disorders is well-documented, with reduced dietary intake linked to an elevated risk of hypertension, atrial fibrillation, ischemic heart disease, and heart failure. oup.com Further mechanistic evaluations are needed to fully understand magnesium's role in the pathogenesis and outcomes of conditions like atrial fibrillation. oup.com